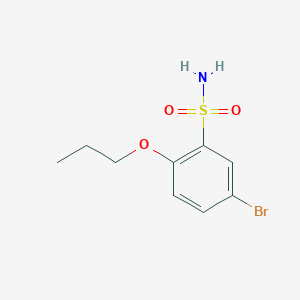

5-Bromo-2-propoxybenzenesulfonamide

Beschreibung

5-Bromo-2-propoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a bromine atom at the 5-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the aromatic ring. The sulfonamide group (-SO₂NH₂) at position 1 serves as a critical pharmacophore, often associated with biological activity in enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase targets) . Bromine, as a halogen, contributes to electronic effects on the aromatic system, influencing binding interactions and reactivity.

Eigenschaften

Molekularformel |

C9H12BrNO3S |

|---|---|

Molekulargewicht |

294.17 g/mol |

IUPAC-Name |

5-bromo-2-propoxybenzenesulfonamide |

InChI |

InChI=1S/C9H12BrNO3S/c1-2-5-14-8-4-3-7(10)6-9(8)15(11,12)13/h3-4,6H,2,5H2,1H3,(H2,11,12,13) |

InChI-Schlüssel |

UJISFXUUCXDGPC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-propoxybenzenesulfonamide typically involves the bromination of 2-propoxybenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-propoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under suitable conditions.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution Reactions: Formation of 5-azido-2-propoxybenzenesulfonamide or 5-thiocyanato-2-propoxybenzenesulfonamide.

Oxidation Reactions: Formation of 5-bromo-2-propoxybenzaldehyde or 5-bromo-2-propoxybenzoic acid.

Reduction Reactions: Formation of 5-bromo-2-propoxybenzenamine.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-2-propoxybenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on enzyme activity and protein interactions. It is also used in the development of new drugs targeting specific biological pathways.

Medicine: this compound has potential applications in the development of antimicrobial and anticancer agents. Its sulfonamide group is known to inhibit the activity of certain enzymes, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its unique structure allows for the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The bromine atom and propoxy group contribute to the compound’s overall binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: Inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthase.

Receptors: Potential interaction with G-protein coupled receptors (GPCRs) and ion channels.

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

5-Bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS 717892-29-0, C₉H₁₂BrNO₃S) Substituents: Methoxy (-OMe) at position 2, ethyl group on sulfonamide nitrogen. Comparison: The methoxy group reduces steric bulk and lipophilicity (logP ~1.2 estimated) compared to propoxy. The N-ethyl substitution may hinder hydrogen bonding, reducing solubility but increasing metabolic stability.

3-Bromo-N-isopropylbenzenesulfonamide (CAS 871269-08-8, C₉H₁₂BrNO₂S) Substituents: Bromine at position 3, isopropyl group on sulfonamide nitrogen. Comparison: Bromine at position 3 (meta to sulfonamide) alters electronic effects compared to position 5.

2-Bromo-5-(hydroxymethyl)benzenesulfonamide (C₇H₇BrNO₃S) Substituents: Hydroxymethyl (-CH₂OH) at position 5. Comparison: The polar hydroxymethyl group enhances aqueous solubility (logP ~0.8 estimated) but may reduce cell permeability relative to the non-polar propoxy group.

Data Table: Substituent-Driven Properties

| Compound | Molecular Weight | logP* (Estimated) | Key Substituent Effects |

|---|---|---|---|

| 5-Bromo-2-propoxybenzenesulfonamide | 322.17 g/mol | ~2.5 | Propoxy enhances lipophilicity; Br at 5 |

| 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide | 322.17 g/mol | ~1.2 | Methoxy reduces bulk; N-ethyl limits H-bonding |

| 3-Bromo-N-isopropylbenzenesulfonamide | 294.18 g/mol | ~2.1 | Br at 3; isopropyl increases steric bulk |

| 2-Bromo-5-(hydroxymethyl)benzenesulfonamide | 280.11 g/mol | ~0.8 | Hydroxymethyl improves solubility |

*logP values are inferred from substituent contributions.

Electronic and Steric Influences

- Bromine Position : Bromine at position 5 (as in the target compound) creates a meta relationship with the sulfonamide group, exerting electron-withdrawing effects that polarize the aromatic ring. This contrasts with bromine at position 3 (e.g., 3-Bromo-N-isopropylbenzenesulfonamide), which alters resonance and charge distribution .

- Sulfonamide acidity (pKa ~8–10) may differ due to thiophene’s reduced aromatic stabilization.

Functional Group Replacements

- Amide vs. Sulfonamide: 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (C₁₄H₁₁BrFNO₂) replaces sulfonamide with a benzamide group. The amide’s lower acidity (pKa ~10–12 vs. sulfonamide’s ~1–3) reduces ionization at physiological pH, impacting target binding.

- Amino Substituents: 5-Amino-N-(2-bromo-5-methyl-phenyl)-2-methoxy-benzenesulfonamide (C₁₄H₁₅BrN₂O₃S) introduces an amino group, enhancing hydrogen bonding but increasing susceptibility to oxidation compared to bromine.

Implications for Drug Design

Lipophilicity vs. Solubility : Propoxy groups balance lipophilicity for membrane penetration while avoiding excessive hydrophobicity. Methoxy or hydroxymethyl groups prioritize solubility .

N-Substituents : Alkyl groups (e.g., ethyl, isopropyl) on sulfonamide nitrogen can modulate metabolic stability and protein interactions .

Halogen Effects : Bromine’s size and electronegativity improve binding affinity in halogen-bonding interactions compared to smaller halogens like fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.